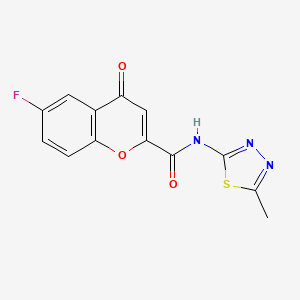![molecular formula C17H17N5O2 B11316301 N-[2-(4-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B11316301.png)
N-[2-(4-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide is a compound that features a benzamide core with a tetrazole ring and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using similar catalytic processes. The use of ultrasonic irradiation and recoverable catalysts ensures that the process remains efficient and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a manner similar to carboxylic acids . This interaction can lead to various biological effects, such as inhibition of bacterial cell wall synthesis or disruption of fungal cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: This compound has a similar structure but with a dimethoxyphenyl group instead of a methoxyphenyl group.
4-Methoxyphenethylamine: This compound shares the methoxyphenyl group but lacks the benzamide and tetrazole components.
Uniqueness
N-[2-(4-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide is unique due to the presence of both the tetrazole ring and the methoxyphenyl group. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Eigenschaften
Molekularformel |
C17H17N5O2 |
|---|---|
Molekulargewicht |
323.35 g/mol |
IUPAC-Name |
N-[2-(4-methoxyphenyl)ethyl]-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H17N5O2/c1-24-16-8-2-13(3-9-16)10-11-18-17(23)14-4-6-15(7-5-14)22-12-19-20-21-22/h2-9,12H,10-11H2,1H3,(H,18,23) |
InChI-Schlüssel |
IORZOEJZMZRAQJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N,N',N'-tetramethyl-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B11316230.png)
![2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11316238.png)
![N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11316250.png)
![N-(Butan-2-YL)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B11316252.png)
![N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11316254.png)
![7-(3,4-Dimethoxyphenyl)-5-hydroxy-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11316258.png)
![5-(4-bromophenyl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11316278.png)
![4-Cyanophenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11316284.png)

![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11316299.png)
![4-ethoxy-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11316305.png)

![2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11316319.png)
![2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B11316324.png)
